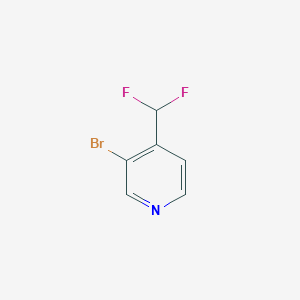

3-Bromo-4-(difluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMMLUVZVBBEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348744 | |

| Record name | 3-bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114468-05-2 | |

| Record name | 3-bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114468-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(difluoromethyl)pyridine for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physical and chemical properties of 3-Bromo-4-(difluoromethyl)pyridine. This document moves beyond a simple data sheet to provide field-proven insights into its characterization, reactivity, and safe handling, empowering scientists to leverage this valuable heterocyclic building block effectively in their research endeavors.

Introduction: A Trifecta of Functionality in a Single Building Block

This compound (CAS No: 114468-05-2) is a specialized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of three key structural features: the pyridine core, a common pharmacophore in numerous approved drugs; a bromine atom, which serves as a versatile synthetic handle for cross-coupling reactions; and a difluoromethyl group, a crucial bioisostere that can enhance the metabolic stability and cell permeability of drug candidates.[3][4][5][6]

Understanding the fundamental physical properties, spectral signatures, and reactivity profile of this compound is paramount for its successful application in synthesizing complex target molecules. This guide provides the necessary data and protocols to facilitate its use in a research and development setting.

Part 1: Core Physicochemical Properties

The foundational physical and chemical data for this compound are summarized below. These properties are critical for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 114468-05-2 | [1][7][8] |

| Molecular Formula | C₆H₄BrF₂N | [1][7] |

| Molecular Weight | 208.00 g/mol | [7][8] |

| Physical Form | Liquid | [8] |

| Storage Temperature | 2-8°C | [1][8] |

| Predicted Boiling Point | 238.3 ± 35.0 °C (for isomer) | [9] |

| Monoisotopic Mass | 206.94952 Da | [10] |

Discussion of Properties:

-

Physical State: The compound exists as a liquid under standard laboratory conditions.[8] This is in contrast to some of its isomers, such as 3-Bromo-5-(difluoromethyl)pyridine, which is a solid with a melting point of 35-40 °C.

-

Thermal Properties: While a definitive experimental boiling point for this compound is not widely published, data from related structures can provide a useful estimation for purification via distillation. For instance, the analogous compound 3-Bromo-4-(trifluoromethyl)pyridine has a boiling point of approximately 172-173 °C at atmospheric pressure and 58 °C at 11 mmHg.[11][12] Researchers should anticipate a relatively high boiling point, necessitating vacuum distillation to prevent thermal decomposition.

-

Solubility: Based on its structure and data from similar fluorinated pyridines, this compound is expected to be soluble in a range of common organic solvents, including dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.[11] This solubility profile makes it amenable to a wide variety of reaction conditions.

Part 2: Spectroscopic & Analytical Characterization

Confirming the identity and purity of this compound is a critical first step in any synthetic workflow. The following section outlines the expected spectral data and provides a general protocol for analysis.

Caption: Standard analytical workflow for identity and purity verification.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectral data for this compound is available in public databases.[13][14][15]

-

¹H NMR: The spectrum will feature signals in the aromatic region corresponding to the three protons on the pyridine ring. A key diagnostic signal is a triplet in the range of 6.5-7.5 ppm, corresponding to the single proton of the difluoromethyl group (-CHF₂), with a characteristic coupling constant (J) to the two fluorine atoms.

-

¹⁹F NMR: The spectrum will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

¹³C NMR: The spectrum will display six distinct carbon signals. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated spectrometer, ensuring sufficient scans for a good signal-to-noise ratio.

Methodology 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

-

Expected Mass: The monoisotopic mass is 206.94952 Da.[10]

-

Isotopic Pattern: A crucial diagnostic feature is the presence of two major peaks in the molecular ion region of approximately equal intensity (M+ and M+2), which is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Fragmentation patterns may include the loss of Br, F, or HF.

Methodology 3: Infrared (IR) Spectroscopy

IR spectroscopy helps to confirm the presence of key functional groups.

-

C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C/C=N Stretch: Medium to weak bands will appear in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will be observed above 3000 cm⁻¹.

-

C-Br Stretch: A band is expected in the lower frequency region, typically 500-650 cm⁻¹.

Part 3: Reactivity Profile and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional components, making it a versatile building block for constructing more complex molecules.[16]

Caption: Synthetic utility map of this compound.

-

The Bromine Atom (Synthetic Handle): The C-Br bond at the 3-position is the primary site for synthetic elaboration. As an excellent leaving group, it readily participates in a wide array of palladium-catalyzed cross-coupling reactions.[3] This allows for the efficient formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the incorporation of the 4-(difluoromethyl)pyridine scaffold into diverse molecular architectures.[17]

-

The Difluoromethyl Group (CHF₂): This group is a cornerstone of modern medicinal chemistry.[18] It serves as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, but with significantly different electronic properties and metabolic stability. Its inclusion can increase a molecule's lipophilicity and membrane permeability, which are critical for bioavailability. Furthermore, the strong C-F bonds make the CHF₂ group resistant to oxidative metabolism, often extending the in-vivo half-life of a drug candidate.[6]

-

The Pyridine Nitrogen: The nitrogen atom imparts basicity to the molecule, allowing for salt formation to modulate solubility and handling properties.[11] It can also act as a ligand to coordinate with metal centers, which can influence reactivity or be a key interaction in a biological target.

Part 4: Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is non-negotiable when working with specialized chemical reagents. This compound is classified as an irritant.[8]

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H319: Causes serious eye irritation. | [8] |

| H315: Causes skin irritation (common for related compounds). | ||

| H335: May cause respiratory irritation (common for related compounds). | ||

| Storage Class | 10 (Combustible liquids) |

Protocol: Standard Operating Procedure for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[19][20] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[19]

-

Dispensing: When transferring the liquid, use a syringe or pipette. Avoid pouring. Ensure all containers are clearly labeled.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency personnel.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for combustible liquids.[21] The recommended storage temperature is 2-8°C.[8] Keep away from strong oxidizing agents and acids.[21]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not empty into drains.[21]

Conclusion

This compound is a high-value synthetic intermediate that offers a strategic combination of a core heterocyclic scaffold, a versatile reactive handle, and a key bioisosteric group. Its properties make it an essential tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. By understanding its physical properties, mastering its analytical characterization, and adhering to rigorous safety standards, researchers can effectively unlock the full potential of this powerful building block.

References

-

Oakwood Chemical. (n.d.). This compound. Retrieved from Oakwood Chemical website. [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-4-trifluoromethylpyridine. Retrieved from Pipzine Chemicals website. [Link]

-

UTC Aerospace Systems. (2017). SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol. Retrieved from UTC Aerospace Systems website. [Link]

-

SpectraBase. (n.d.). This compound - 13C NMR. Retrieved from SpectraBase website. [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from SpectraBase website. [Link]

-

PubChem. (n.d.). 3-Bromo-4-(trifluoromethyl)pyridine. Retrieved from PubChem website. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10, 29829-29834. [Link]

-

PubChemLite. (n.d.). 3-bromo-4-(difluoromethoxy)pyridine (C6H4BrF2NO). Retrieved from PubChemLite website. [Link]

-

PubChemLite. (n.d.). This compound (C6H4BrF2N). Retrieved from PubChemLite website. [Link]

-

chemeurope.com. (2024, May 21). New method for introducing fluorinated components into molecules. Retrieved from chemeurope.com. [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from University of Münster website. [Link]

-

Healy, A. R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7017-7052. [Link]

-

Zhang, Z., et al. (2024). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. [Link]

-

Kim, D., et al. (2022). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 114468-05-2|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound [oakwoodchemical.com]

- 8. This compound 95 114468-05-2 [sigmaaldrich.com]

- 9. 4-broMo-3-(difluoroMethyl)pyridine CAS#: 1256821-48-3 [m.chemicalbook.com]

- 10. PubChemLite - this compound (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]

- 11. 3-Bromo-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 12. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 13. Pyridine, 3-bromo-4-(difluoromethyl)- (9CI)(114468-05-2) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. chemscene.com [chemscene.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 19. aksci.com [aksci.com]

- 20. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4-(difluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(difluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a bromine atom with the electronic properties of a difluoromethyl group on a pyridine scaffold, make it a valuable building block for the synthesis of complex organic molecules. The pyridine ring is a common motif in pharmaceuticals, and the introduction of fluorine-containing substituents can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | [4] |

| Molecular Weight | 208.01 g/mol | [5] |

| CAS Number | 114468-05-2 | [4] |

| Appearance | Liquid | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic data is crucial for the characterization of this compound. Available data includes ¹³C NMR, ¹H NMR, FTIR, and Mass Spectrometry (GC-MS), which are essential for confirming the structure and purity of the compound.[5][6][7]

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach would involve the difluoromethylation of a suitable pyridine precursor, followed by a regioselective bromination.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Difluoromethyl)pyridine

The introduction of a difluoromethyl group onto a pyridine ring can be challenging. Radical difluoromethylation reactions are a common strategy.[4] Reagents such as bromodifluoromethane (HCF₂Br) under radical initiation conditions can be employed.

-

To a solution of 4-methylpyridine in a suitable solvent (e.g., dichloromethane), add a radical initiator (e.g., AIBN).

-

Introduce the difluoromethylating agent (e.g., bromodifluoromethane).

-

Heat the reaction mixture to initiate the radical reaction.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction and purify the product using column chromatography to obtain 4-(difluoromethyl)pyridine.

Step 2: Synthesis of this compound

The bromination of the pyridine ring at the 3-position can be achieved using an electrophilic brominating agent. The difluoromethyl group at the 4-position will influence the regioselectivity of this reaction.

-

Dissolve 4-(difluoromethyl)pyridine in a suitable solvent (e.g., sulfuric acid).

-

Add a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise at a controlled temperature.[8]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the pyridine nitrogen, the bromine atom, and the difluoromethyl group. The pyridine ring is electron-deficient, which influences its reactivity in both electrophilic and nucleophilic reactions.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[11][12] However, with the bromine atom at the 3-position, direct nucleophilic substitution is generally less favorable compared to substitution at the 2- or 4-positions. The strongly electron-withdrawing difluoromethyl group at the 4-position further deactivates the 3-position towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex molecules, including pharmaceuticals.[13]

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[6][14][15][16] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[17][18][19] this compound can be coupled with a variety of primary and secondary amines to introduce an amino group at the 3-position, providing access to a diverse array of amino-pyridine derivatives.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[2] The incorporation of a difluoromethyl group can enhance the metabolic stability and membrane permeability of a drug candidate. The bromine atom in this compound serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, making it a valuable building block in the drug discovery process.

While specific blockbuster drugs containing the this compound moiety are not prominently documented, its utility is evident in the patent literature for the synthesis of novel bioactive compounds. Its analogues, such as bromo-trifluoromethyl-pyridines, are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][20] The difluoromethyl group is considered a lipophilic bioisostere of a hydroxyl or thiol group and can engage in hydrogen bonding, which can be crucial for target engagement.[4]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.[9][21] Store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][9]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The true value of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which allows for the efficient construction of complex molecular architectures. As the demand for novel fluorinated organic molecules continues to grow, the importance of building blocks like this compound in driving innovation in drug discovery and other areas of chemical science is set to increase.

References

-

This compound - SpectraBase. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Bromination of pyridine derivatives - Justia Patents. (URL: [Link])

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent - RSC Publishing. (URL: [Link])

-

Bioactive Molecules Containing Difluoromethylated Compounds - ResearchGate. (URL: [Link])

-

EP 2 368 550 B1 - European Patent Office. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilic substitution reactions in pyridine - Química Organica.org. (URL: [Link])

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (URL: [Link])

-

The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (URL: [Link])

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. (URL: [Link])

-

Suzuki cross-coupling reaction - YouTube. (URL: [Link])

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL: [Link])

-

SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. (URL: [Link])

-

Buchwald-Hartwig coupling - YouTube. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (URL: [Link])

-

Nucleophilic substitution of pyridine - YouTube. (URL: [Link])

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - Infoscience. (URL: [Link])

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 10. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. nbinno.com [nbinno.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. chem.ucla.edu [chem.ucla.edu]

- 21. researchgate.net [researchgate.net]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 3-Bromo-4-(difluoromethyl)pyridine: Properties, Synthesis, and Applications

In the landscape of medicinal and materials science, the strategic incorporation of fluorinated moieties and functionalized heterocyclic scaffolds is a cornerstone of molecular design. This compound stands out as a particularly valuable reagent, embodying a unique convergence of desirable chemical attributes. The pyridine core is a ubiquitous pharmacophore found in numerous approved drugs and bioactive compounds.[1] The bromine atom at the 3-position serves as a versatile synthetic handle, ideal for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2]

Furthermore, the difluoromethyl (-CF2H) group is of profound interest in drug development.[3][4] It can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, detailing its physicochemical properties, a representative synthetic workflow, key applications, and essential safety protocols.

Physicochemical and Structural Properties

This compound is a liquid at room temperature, possessing the key structural features that make it a valuable synthetic intermediate.[6] A summary of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 208.00 g/mol | [6][7] |

| Molecular Formula | C₆H₄BrF₂N | [6][7] |

| CAS Number | 114468-05-2 | [6][7] |

| Appearance | Liquid | [6] |

| Assay (Purity) | ≥95% | [6] |

| Storage Temperature | 2-8°C | [6] |

| InChI Key | KCMMLUVZVBBEFO-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of specifically substituted pyridines, particularly those bearing a difluoromethyl group, is a topic of significant research interest.[3] While a single, universally adopted synthesis for this compound is not detailed in foundational literature, a plausible and logical pathway can be constructed based on established methodologies for pyridine bromination and difluoromethylation. The following protocol is a representative example derived from analogous chemical transformations.[5][8]

The overall strategy involves the bromination of a pre-existing 4-(difluoromethyl)pyridine. The pyridine ring's electron-deficient nature, due to the nitrogen heteroatom, typically directs electrophilic substitution to the 3-position.[1]

Representative Experimental Protocol: Bromination of 4-(difluoromethyl)pyridine

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(difluoromethyl)pyridine (1.0 eq). Dissolve the starting material in a suitable solvent such as concentrated sulfuric acid under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the bromination reaction.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution. The slow addition helps maintain temperature control and prevents side reactions.

-

Reaction Progression: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Basify the solution to a pH of ~9 by the slow addition of a saturated sodium hydroxide solution, ensuring the temperature is kept low in an ice bath.[8]

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[8]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating complex molecules with potential therapeutic value.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

Role in Lead Optimization

The dual functionality of this molecule allows for systematic structural modifications in a lead optimization campaign:

-

Cross-Coupling at the 3-Position: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) to explore the Structure-Activity Relationship (SAR) at this position.

-

The -CF2H Group as a Bioisostere: The difluoromethyl group serves as a metabolically stable mimic of a hydroxyl group. Its electronic properties and ability to act as a hydrogen bond donor can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Logical Workflow in Fragment-Based Drug Discovery

Caption: Use of the title compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[6]

-

Hazard Classifications: Causes serious eye irritation (H319).[6] May also cause skin and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood.[11] Wear appropriate PPE, including:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation occurs, seek medical advice.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]

-

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[6][12] Keep away from incompatible substances such as strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][13] Do not empty into drains.[10][13]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, combining a reactive bromine handle with the medicinally relevant difluoromethylpyridine core, provides a reliable and versatile platform for the synthesis of novel compounds. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the development of next-generation chemical entities.

References

-

This compound . Oakwood Chemical. [Link]

-

3-Bromo-4-trifluoromethylpyridine . Pipzine Chemicals. [Link]

-

Standard Operating Procedures for Pyridine . University of Washington. [Link]

-

Safety Data Sheet: 4-Bromo-2-(difluoromethyl)pyridine . Angene Chemical. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent . Organic & Biomolecular Chemistry. [Link]

-

The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

New method for introducing fluorinated components into molecules . chemeurope.com. [Link]

-

New method for introducing fluorinated components into molecules . University of Münster. [Link]

-

Al-Zahrani, A. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . Molecules. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds . Journal of Medicinal and Organic Chemistry. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 6. This compound 95 114468-05-2 [sigmaaldrich.com]

- 7. This compound [oakwoodchemical.com]

- 8. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(difluoromethyl)pyridine is a heterocyclic building block of significant interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (-CF₂H) group into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The -CF₂H group is particularly noteworthy as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine functionalities.[1] The presence of a bromine atom at the 3-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making this scaffold highly valuable for the construction of complex molecular architectures and compound libraries in drug discovery.

This guide provides a detailed examination of plausible and efficient synthetic pathways for the preparation of this compound, grounded in established chemical principles and supported by literature precedents. We will explore two primary retrosynthetic strategies, analyze the causality behind key experimental choices, and provide detailed protocols for the most promising routes.

Retrosynthetic Analysis

Two logical retrosynthetic disconnections for this compound are considered. The choice between these pathways depends on the availability of starting materials, scalability, and the desired regiochemical control.

Caption: Synthetic scheme for Pathway A.

Pathway B: Late-Stage Difluoromethylation of a 3-Bromopyridine Precursor

This approach begins with a readily accessible 3-bromopyridine derivative and introduces the difluoromethyl group in the final stages. This avoids the potentially harsh conditions of direct bromination on a deactivated difluoromethylated ring.

Route B1: From 3-Bromo-4-methylpyridine

This route leverages the well-established synthesis of 3-bromo-4-methylpyridine and subsequent side-chain fluorination.

-

Step B1.1: Synthesis of 3-Bromo-4-methylpyridine: This intermediate can be synthesized via two primary methods. The first involves direct bromination of 4-methylpyridine using bromine in the presence of a Lewis acid like AlCl₃ at elevated temperatures, affording the product in moderate yields (e.g., 57%). [2][3]A higher-yielding alternative (95%) is a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine. The amine is diazotized with sodium nitrite in the presence of hydrobromic acid and bromine. [2][4]

-

Step B1.2: Side-Chain Fluorination: Converting the methyl group of 3-bromo-4-methylpyridine to a difluoromethyl group is a multi-step process. It typically involves free-radical halogenation of the methyl group to form a dihalomethyl intermediate (e.g., 3-bromo-4-(dibromomethyl)pyridine), followed by a halogen exchange (HALEX) reaction with a fluoride source. A patent describes a process for the side-chain fluorination of 3-methylpyridine using hydrogen fluoride and chlorine at high temperatures and pressures to yield a mixture of fluorinated products, including 3-(difluoromethyl)pyridine. [5]Adapting this industrial method for 3-bromo-4-methylpyridine would require careful optimization to avoid side reactions involving the bromo-substituent.

Route B2: From 3-Bromo-4-formylpyridine

This is arguably the most direct and reliable laboratory-scale route. It involves the synthesis of 3-bromo-4-formylpyridine followed by a deoxyfluorination reaction.

-

Step B2.1: Synthesis of 3-Bromo-4-formylpyridine: 3-Bromo-4-pyridinecarboxaldehyde (CAS 70201-43-3) is a known compound. [6][7]It can be prepared from 3-bromo-4-methylpyridine via oxidation of the methyl group using a suitable oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).

-

Step B2.2: Deoxyfluorination of the Aldehyde: The conversion of an aldehyde to a geminal difluoride is a well-established transformation. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are highly effective for this purpose. [8][9]The reaction proceeds by converting the aldehyde into a difluorosulfurane intermediate, which then collapses to form the gem-difluoride product. These reagents are known to convert aldehydes and ketones to their corresponding gem-difluorides effectively. [10]

Caption: Synthetic scheme for Pathway B (Route B2).

Comparative Analysis and Data Presentation

The choice of synthetic pathway involves a trade-off between factors like step count, reagent safety, yield, and scalability.

| Parameter | Pathway A (Late-Stage Bromination) | Pathway B1 (from -CH₃) | Pathway B2 (from -CHO) |

| Starting Material | 4-(Difluoromethyl)pyridine | 3-Bromo-4-methylpyridine | 3-Bromo-4-methylpyridine |

| Key Transformation | Electrophilic Bromination | Side-chain Halogenation/Fluorination | Oxidation & Deoxyfluorination |

| Potential Yield | Moderate to Good | Moderate (multi-step) | Good to Excellent |

| Scalability | Potentially challenging due to harsh bromination conditions. | Difficult; requires high temp/pressure for fluorination. | Excellent; well-established laboratory reactions. |

| Safety Concerns | Use of oleum and elemental bromine. | Radical initiators; potentially high-pressure fluorination. | Toxic oxidizing agents (SeO₂); DAST has thermal instability. Deoxo-Fluor® is a safer alternative. [9] |

| Overall Feasibility | Feasible but may require significant optimization for regioselectivity. | Less practical for lab scale; more suited for industrial processes. | Most promising for laboratory and pilot-scale synthesis. |

Detailed Experimental Protocols

The following protocols are synthesized from literature procedures for analogous transformations and represent robust starting points for the synthesis of this compound via Pathway B2.

Protocol 1: Synthesis of 3-Bromo-4-methylpyridine (from 3-Amino-4-methylpyridine)

This protocol is adapted from a high-yield Sandmeyer-type reaction. [4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-methyl-3-aminopyridine (10.8 g, 0.1 mol) to 48% aqueous HBr (46 mL, 0.4 mol) while cooling in an ice-salt bath.

-

Bromine Addition: Once the addition is complete and a slurry has formed, cool the mixture to -5 °C. Slowly add bromine (15 mL, 0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0 °C.

-

Diazotization: After the bromine addition, add a solution of sodium nitrite (42 g of 40% aq. solution) dropwise over approximately 1 hour, ensuring the temperature remains below 0 °C.

-

Work-up: Stir the reaction mixture at 0 °C for an additional 30 minutes. Slowly add 50% aqueous NaOH solution at a temperature below 20 °C to adjust the pH to ~9.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-bromo-4-methylpyridine. Expected Yield: ~95%.

Protocol 2: Synthesis of 3-Bromo-4-formylpyridine (Oxidation)

-

Reaction Setup: To a solution of 3-bromo-4-methylpyridine (17.2 g, 0.1 mol) in a suitable solvent such as dioxane (200 mL), add selenium dioxide (SeO₂, 12.2 g, 0.11 mol).

-

Reaction: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-bromo-4-formylpyridine.

Protocol 3: Synthesis of this compound (Deoxyfluorination)

This protocol uses Deoxo-Fluor®, a safer alternative to DAST. [9]

-

Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-4-formylpyridine (18.6 g, 0.1 mol) in anhydrous dichloromethane (DCM, 200 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Deoxo-Fluor® (24.3 g, 0.11 mol) dropwise via syringe. A small amount of a catalyst, such as ethanol (catalytic, ~0.05 eq), can be added to facilitate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be approached via several strategic pathways. While late-stage bromination is mechanistically plausible, the most practical and reliable route for laboratory-scale synthesis is a late-stage difluoromethylation strategy. Specifically, the pathway commencing with the high-yield synthesis of 3-bromo-4-methylpyridine, followed by its oxidation to 3-bromo-4-formylpyridine and subsequent deoxyfluorination with a modern reagent like Deoxo-Fluor®, presents a robust, scalable, and high-yielding approach. This method avoids the harsh conditions of alternative routes and relies on well-documented, high-performing chemical transformations, making it the recommended pathway for researchers and drug development professionals.

References

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]

- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 5. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

- 6. CAS 70201-43-3 | 3-Bromo-4-pyridinecarboxaldehyde - Synblock [synblock.com]

- 7. 3-BROMO-4-FORMYLPYRIDINE | 70201-43-3 [chemicalbook.com]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

Strategic Synthesis of 3-Bromo-4-(difluoromethyl)pyridine: An Analysis of Starting Materials and Core Pathways

An In-depth Technical Guide:

Abstract

3-Bromo-4-(difluoromethyl)pyridine is a pivotal building block in modern medicinal and agricultural chemistry. The unique electronic properties conferred by the difluoromethyl group, a lipophilic bioisostere of a hydroxyl or thiol group, combined with the synthetic versatility of the bromine handle for cross-coupling reactions, make this scaffold highly valuable. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the critical choice of starting materials and the causal logic behind two divergent core pathways: late-stage bromination of a difluoromethylated pyridine core versus late-stage difluoromethylation of a pre-brominated pyridine. We will dissect detailed experimental protocols, compare the strategic advantages of each route, and offer field-proven insights for researchers and process development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. Its modification with fluorine-containing substituents has become a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and bioavailability. The difluoromethyl (CF₂H) group, in particular, has garnered immense interest due to its unique ability to act as a hydrogen bond donor and its intermediate lipophilicity compared to methyl (CH₃) and trifluoromethyl (CF₃) groups.

The synthesis of this compound presents a distinct chemical challenge. The pyridine nitrogen and the strongly electron-withdrawing difluoromethyl group both deactivate the ring towards electrophilic aromatic substitution (EAS), making the introduction of the bromine atom at the 3-position non-trivial. This guide elucidates the two most logical and industrially relevant approaches to constructing this molecule, each defined by the sequence of installing the two key functional groups.

Retrosynthetic Analysis: Two Divergent Pathways

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The choice between these pathways dictates the entire synthetic sequence and the selection of initial starting materials.

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Late-Stage Bromination Strategy

This approach prioritizes the early introduction of the difluoromethyl group onto a simpler pyridine ring, followed by the challenging regioselective bromination. The central starting material for this pathway is 4-(difluoromethyl)pyridine .

Synthesis of the 4-(Difluoromethyl)pyridine Intermediate

The synthesis of 4-(difluoromethyl)pyridine itself is a multi-step process, typically originating from inexpensive, commercially available 4-substituted pyridines.

Method 1: From 4-Methylpyridine (4-Picoline)

This route involves a radical-mediated transformation of the methyl group.

-

Radical Bromination: 4-Methylpyridine is converted to 4-(dibromomethyl)pyridine. This step is often low-yielding due to the formation of multiple side products and the harsh conditions required. A reported synthesis of a similar compound showed yields as low as 10% for this type of transformation.[1]

-

Fluorination: The resulting dibromomethyl intermediate is then fluorinated using a fluoride source like silver fluoride (AgF) or antimony trifluoride (SbF₃).

Method 2: From Pyridine-4-carbaldehyde

This is often the more reliable and higher-yielding approach.

-

Deoxofluorination: Pyridine-4-carbaldehyde is directly converted to 4-(difluoromethyl)pyridine using a deoxofluorinating agent. (Diethylamino)sulfur trifluoride (DAST) is a common reagent for this transformation, though its thermal instability and hazardous nature are significant drawbacks, especially for scale-up.[1] Safer, modern alternatives include Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).

Electrophilic Bromination of 4-(Difluoromethyl)pyridine

This is the key and most challenging step in this pathway. The pyridine ring is significantly deactivated by both the heterocyclic nitrogen and the potent electron-withdrawing effect of the 4-CF₂H group. This deactivation necessitates forcing conditions for electrophilic substitution.

-

Causality of Reagent Choice: Standard brominating agents like Br₂ in acetic acid are ineffective. The reaction requires a highly activated electrophile. This is achieved by using bromine (Br₂) in the presence of fuming sulfuric acid (oleum). The SO₃ in oleum acts as a powerful Lewis acid, polarizing the Br-Br bond and generating a highly electrophilic bromine species.[2]

-

Regioselectivity: The 4-CF₂H group is a meta-director. Therefore, electrophilic attack is directed to the C3 and C5 positions. This results in the formation of the desired 3-bromo product, often alongside the 3,5-dibromo byproduct. Careful control of stoichiometry and reaction time is crucial to maximize the yield of the monosubstituted product.

Protocol 1: Bromination of 4-(Difluoromethyl)pyridine in Oleum

Warning: This procedure involves highly corrosive and hazardous materials (oleum, bromine) and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of 65% oleum (fuming sulfuric acid) at 0 °C, add 4-(difluoromethyl)pyridine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, add liquid bromine (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Slowly warm the reaction vessel to 130 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by GC-MS.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~8-9.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate this compound.

Caption: Workflow for Pathway A: Late-Stage Bromination.

Pathway B: The Late-Stage Difluoromethylation Strategy

This alternative route installs the bromine atom first onto a pyridine ring bearing a suitable functional group at the 4-position, which is then converted into the difluoromethyl group in the final step. This avoids the harsh bromination conditions of Pathway A.

Core Starting Materials and Precursor Synthesis

The success of this pathway hinges on the efficient synthesis of a 3-bromo-4-functionalized pyridine . The most strategically sound precursor is 3-bromo-pyridine-4-carbaldehyde .

Synthesis of 3-Bromo-pyridine-4-carbaldehyde:

This intermediate can be prepared from 3-bromo-4-methylpyridine .

-

Starting Material: The synthesis of 3-bromo-4-methylpyridine can be achieved by the direct bromination of 4-methylpyridine using a Lewis acid catalyst like AlCl₃ with bromine.[3]

-

Side-Chain Oxidation: The methyl group of 3-bromo-4-methylpyridine can be oxidized to the aldehyde. A common method is radical bromination with N-Bromosuccinimide (NBS) to form the dibromomethyl intermediate, followed by hydrolysis (e.g., using silver nitrate in DMSO) to yield the aldehyde.[1]

Final Step: Deoxofluorination

With the 3-bromo-pyridine-4-carbaldehyde in hand, the final step is the conversion of the aldehyde to the difluoromethyl group.

-

Causality of Reagent Choice: As in Pathway A, this transformation relies on a deoxofluorinating agent. DAST or its safer analogues are the reagents of choice. The reaction mechanism involves the formation of a fluoro-alkoxy-sulfurane intermediate, which then collapses to form the geminal difluoride. The presence of the bromo substituent does not typically interfere with this reaction.

Protocol 2: Deoxofluorination of 3-Bromo-pyridine-4-carbaldehyde

Warning: This procedure involves a hazardous and moisture-sensitive reagent (DAST). It must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood by trained personnel.

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-pyridine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add (Diethylamino)sulfur trifluoride (DAST) (1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield this compound.

Caption: Workflow for Pathway B: Late-Stage Difluoromethylation.

Comparative Analysis and Field Insights

The choice between Pathway A and Pathway B is a strategic decision based on available starting materials, scale, and safety considerations.

| Parameter | Pathway A: Late-Stage Bromination | Pathway B: Late-Stage Difluoromethylation |

| Key Challenge | Harsh, forcing conditions for bromination of a deactivated ring. | Multi-step synthesis of the aldehyde precursor. |

| Reagent Hazards | High: Oleum and liquid bromine are extremely corrosive and toxic. | High: DAST is toxic, moisture-sensitive, and thermally unstable. |

| Scalability | Challenging due to the use of oleum and potential for exothermic events. | More amenable to scale-up, provided safer DAST alternatives are used. |

| Regioselectivity | Potential for over-bromination (3,5-dibromo byproduct) requires careful control. | Regioselectivity is controlled by the precursor synthesis; final step is specific. |

| Overall Yield | Can be lower due to the harsh bromination step and purification challenges. | Often higher and more reliable, assuming efficient precursor synthesis. |

Expert Insight: For laboratory-scale synthesis where precise control is possible, both routes are viable. However, for process development and scale-up, Pathway B is generally preferred . The avoidance of oleum is a major advantage from an engineering and safety perspective. While DAST is also hazardous, the development of safer, commercially available deoxofluorinating agents (e.g., Deoxo-Fluor®, Fluolead™) makes the final step more manageable and predictable on a larger scale than the high-temperature oleum bromination.

Conclusion

The synthesis of this compound is a testament to the strategic planning required in modern organic chemistry. While the late-stage bromination of 4-(difluoromethyl)pyridine (Pathway A) offers a more direct route from a conceptual standpoint, its reliance on hazardous and aggressive reagents limits its practical appeal. The late-stage difluoromethylation approach (Pathway B), starting from a pre-brominated and functionalized pyridine, provides a more controlled, robust, and ultimately more scalable strategy. The key to this pathway's success lies in the efficient preparation of the 3-bromo-pyridine-4-carbaldehyde intermediate. As the demand for complex fluorinated building blocks continues to grow, the development of even safer and more efficient methods for both difluoromethylation and regioselective halogenation will remain an area of active and valuable research.

References

-

Cohen, F., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. Available at: [Link]

- Garcia, E. E., Greco, C. V., & Hunsberger, I. M. (1970). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION. Journal of the American Chemical Society.

-

den Hertog, H. J., & van der Does, L. (1966). Bromination of pyridine in fuming sulphuric acid. ResearchGate. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-4-trifluoromethylpyridine. Pipzine. Available at: [Link]

-

Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]

-

Wiesen, S., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]

Sources

Spectroscopic Data of 3-Bromo-4-(difluoromethyl)pyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-(difluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal and materials chemistry. The unique combination of a bromine atom and a difluoromethyl group on the pyridine ring imparts distinct physicochemical properties that are of great interest in the design of bioactive molecules. Accurate and unambiguous structural characterization is paramount for its application in synthesis and drug discovery. This guide details the acquisition and interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Molecular Structure and Key Features

The structural formula of this compound is C₆H₄BrF₂N, with a molecular weight of approximately 208.00 g/mol .[1][2] The molecule consists of a pyridine ring substituted with a bromine atom at the 3-position and a difluoromethyl group at the 4-position. These substituents significantly influence the electron distribution within the pyridine ring, which is reflected in the spectroscopic data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the proton of the difluoromethyl group. The electron-withdrawing nature of the nitrogen atom, the bromine atom, and the difluoromethyl group will cause the pyridine protons to resonate at relatively high chemical shifts (downfield).

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | Singlet (s) | - |

| H-5 | ~7.8 | Doublet (d) | ~5.0 |

| H-6 | ~8.6 | Doublet (d) | ~5.0 |

| -CHF₂ | ~6.8 | Triplet (t) | ~55.0 (JHF) |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (to ensure a good signal-to-noise ratio).

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atoms in the difluoromethyl group will cause the attached carbon to appear as a triplet due to C-F coupling.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) |

| C-2 | ~152 | Singlet (s) | - |

| C-3 | ~120 | Singlet (s) | - |

| C-4 | ~145 | Triplet (t) | ~25 (JCF) |

| C-5 | ~125 | Singlet (s) | - |

| C-6 | ~150 | Singlet (s) | - |

| -CHF₂ | ~115 | Triplet (t) | ~240 (JCF) |

Causality Behind Experimental Choices: Due to the low natural abundance of ¹³C, a higher number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single peaks for each carbon (except for the carbon attached to fluorine).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more.

-

Spectral Width: 0-160 ppm.

-

Temperature: 298 K.

-

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the C-H, C=N, C=C, C-Br, and C-F bonds.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1550 | C=N stretch (pyridine ring) | Medium-Strong |

| 1500-1400 | C=C stretch (pyridine ring) | Medium-Strong |

| 1200-1000 | C-F stretch (difluoromethyl) | Strong |

| 700-600 | C-Br stretch | Medium-Strong |

Causality Behind Experimental Choices: Since this compound is a liquid at room temperature, the simplest and most common sampling technique is to place a thin film of the neat liquid between two potassium bromide (KBr) plates. KBr is transparent in the mid-IR region and does not interfere with the sample's spectrum.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (Neat Liquid):

-

Place one drop of this compound onto a clean, dry KBr plate.

-

Carefully place a second KBr plate on top of the first to create a thin liquid film.

-

Mount the plates in the FT-IR spectrometer's sample holder.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty KBr plates should be acquired prior to the sample analysis.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum Data:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 207 and 209 with an intensity ratio of approximately 1:1, characteristic of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Loss of H: [M-H]⁺

-

Loss of F: [M-F]⁺

-

Loss of HF: [M-HF]⁺

-

Loss of CHF₂: [M-CHF₂]⁺

-

Loss of Br: [M-Br]⁺

Causality Behind Experimental Choices: GC-MS is ideal for the analysis of volatile and thermally stable compounds like this compound. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared with library spectra for identification.

Experimental Protocol for GC-MS:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The presented protocols are robust and can be adapted to various laboratory settings. A thorough understanding of the spectroscopic data is essential for ensuring the quality and purity of this important chemical intermediate, thereby facilitating its successful application in research and development.

References

-

SpectraBase. This compound. [Link]

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central (PMC). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Trifluoromethylation of Arenes and Heteroarenes by an N-Trifluoromethyl-4-(trifluoromethyl)pyridinium Salt. [Link]

-

The Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

NIST WebBook. Pyridine, 3-bromo-. [Link]

-

Oakwood Chemical. This compound. [Link]

-

SpectraBase. 2-Bromopyridine - Optional[FTIR] - Spectrum. [Link]

-

Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-4,5,6,7-Tetrahydro-7,8,8-trimethyl-4,7-methano-2H-indazole. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

CCS Chemistry. Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. [Link]

-

NIST WebBook. Pyridine, 3-bromo-. [Link]

-

PubChemLite. 3-bromo-4-(difluoromethoxy)pyridine. [Link]

-

The Royal Society of Chemistry. Table 2. Characteristic FTIR transmittance peak and their assignments [wave no. (cm-1)]. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

IOPscience. Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ResearchGate. Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

NIST WebBook. Pyridine. [Link]

-

Journal of the American Chemical Society. Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract